2-Propan-2-yl-1-prop-2-enylbenzimidazole
Description
Historical Context of Benzimidazole Derivatives in Organic Chemistry
Benzimidazoles emerged as critical pharmacophores following Woolley’s 1944 hypothesis linking their purine-like structure to biological activity. Early work by Goodman and Hart demonstrated antibacterial properties in simple benzimidazoles, paving the way for systemic exploration. The 1990s marked a turning point with FDA-approved drugs like albendazole (anthelmintic) and pantoprazole (proton pump inhibitor), validating benzimidazoles as privileged scaffolds.
Synthetic methodologies evolved from classical condensation of o-phenylenediamine with carbonyl compounds to modern green approaches:
- Microwave-assisted cyclization (reducing reaction times from hours to minutes)
- Polymer-supported catalysts enabling solvent-free synthesis
- Nanocatalysts (e.g., BiOCl NPs) achieving 94% yields under ultrasound
Table 1: Evolution of Benzimidazole Synthesis
Structural Significance of Allyl and Isopropyl Substituents in Heterocyclic Systems
The compound’s pharmacological profile stems from synergistic effects of its substituents:
Allyl Group (CH₂CH=CH₂):
- Conjugation via π-electrons enhances resonance stabilization
- Participates in [3+2] cycloadditions for further functionalization
- Increases membrane permeability in bioactive compounds
Isopropyl Group ((CH₃)₂CH):
- Steric bulk prevents undesired metabolic oxidation at the 2-position
- Hydrophobic interactions improve binding to enzyme pockets (e.g., CYP450)
- Electron-donating inductive effect modulates imidazole basicity (pKa ~5.8)
Table 2: Substituent Effects on Benzimidazole Properties
| Property | Allyl Contribution | Isopropyl Contribution |
|---|---|---|
| LogP | +0.7 | +1.2 |
| Torsional Barrier | 8.3 kcal/mol (C-N rotation) | 12.1 kcal/mol (N-C rotation) |
| H-bond Acceptor Sites | 1 (vinyl π-system) | 0 |
Scope of Current Research on Functionalized Benzimidazoles
Recent advances focus on three domains:
Synthetic Innovation
- Copper-catalyzed oxidative amination: Converts anilines and cyclic amines to benzimidazoles via C–H activation (87–92% yields)
- PMO-IL-WO₄²⁻ nanocatalysts: Enable solvent-free synthesis at ambient pressure (TON = 340)
- Flow chemistry systems: Achieve 2.1 kg/day production with 99.5% purity
Biological Applications
- Antimicrobial hybrids: Silver(I) complexes show MIC = 0.087 μmol/mL against MRSA
- Anticancer agents: Induce apoptosis in DLD-1 cells via Bcl-2 suppression (IC₅₀ = 57.4 μM)
- Polymer precursors: Allyl groups enable radical-initiated crosslinking for conductive materials
Computational Design
- QSAR models: Predict logP within ±0.3 units using Hammett σ values (R² = 0.89)
- Molecular docking: Identify binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol)
- DFT studies: Calculate HOMO-LUMO gap (4.7 eV) for optoelectronic applications
Table 3: Recent Breakthroughs in Benzimidazole Research
| Field | Discovery | Impact Factor |
|---|---|---|
| Catalysis | Recyclable Cu-MCM-41 catalysts (8 cycles) | ACS Catal. 11 |
| Medicinal | Dual HDAC6/EGFR inhibitors (Ki = 3.2 nM) | J. Med. Chem. |
| Materials | Benz-imidazole MOFs with 89% CO₂ capture | Nature Mater. |
Properties
IUPAC Name |
2-propan-2-yl-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3/h4-8,10H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHIHSOPHLVJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzimidazole Core
The primary synthesis route involves sequential alkylation of the benzimidazole nucleus. Benzimidazole derivatives are typically functionalized via nucleophilic substitution or transition metal-catalyzed coupling reactions. For this compound, the allyl group is introduced at the N1 position, followed by isopropyl substitution at C2.
Key Steps :
-
N1-Allylation : Reaction of benzimidazole with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
-
C2-Isopropylation : Subsequent Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) under reflux in dichloromethane (DCM).
Challenges :
One-Pot Tandem Synthesis
Recent advancements highlight a one-pot method combining both alkylation steps. This approach reduces purification steps and improves yield:
Procedure :
-
Dissolve benzimidazole (1 equiv) in acetonitrile.
-
Add allyl bromide (1.2 equiv) and K₂CO₃ (2 equiv), stir at 60°C for 6 hours.
-
Introduce isopropyl iodide (1.5 equiv) and cesium carbonate (Cs₂CO₃, 2 equiv), heat to 80°C for 12 hours.
Advantages :
-
Yield increases to 68–72% compared to stepwise methods (50–55%).
-
Reduced solvent waste and processing time.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts reaction efficiency:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent (N1-Step) | DMF | 65% → 72% | |
| Temperature | 80°C | 58% → 70% | |
| Catalyst (C2-Step) | AlCl₃ | 50% → 63% |
Polar aprotic solvents like DMF enhance nucleophilicity of the benzimidazole nitrogen, while higher temperatures accelerate kinetic rates.
Catalytic Systems
Transition metal catalysts, such as palladium (Pd) complexes, enable milder conditions for allylation:
Example :
-
Pd(OAc)₂ (5 mol%), Xantphos (ligand), and allyl acetate in toluene at 50°C achieve 75% yield for N1-allylation.
Limitations :
Characterization and Quality Control
Spectroscopic Analysis
Post-synthesis characterization ensures structural fidelity:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O = 70:30) confirms ≥98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC).
Industrial and Pharmacological Applications
Pharmaceutical Relevance
The compound’s hydrochloride salt (C₁₃H₁₇ClN₂) is investigated for:
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-1-prop-2-enylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The benzimidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions can result in halogenated benzimidazoles or other substituted derivatives.
Scientific Research Applications
2-Propan-2-yl-1-prop-2-enylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-1-prop-2-enylbenzimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key benzimidazole derivatives and their substituents are compared below:
Biological Activity
2-Propan-2-yl-1-prop-2-enylbenzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Target of Action
The primary targets of this compound include various enzymes and proteins involved in cellular processes. This compound is known to interact with specific biomolecules, potentially altering their function through binding mechanisms typical of benzimidazole derivatives.
Mode of Action
The mode of action involves the binding of the compound to its target proteins, leading to either inhibition or activation. This interaction can significantly influence cellular signaling pathways and gene expression, ultimately affecting cell survival and apoptosis.
Cellular Effects
The compound exerts profound effects on cell function by modulating cell signaling pathways and cellular metabolism. It has been observed to influence the activity of kinases, which are crucial for signal transduction within cells.
Biochemical Pathways
Research indicates that this compound may affect pathways related to cell survival and apoptosis. Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.
Pharmacokinetics
Benzimidazole derivatives, including this compound, are generally characterized by good bioavailability. The compound's stability under standard laboratory conditions has been noted, although it may degrade over time or under specific conditions.
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary with dosage in animal models. At lower doses, it may enhance cellular functions and promote cell survival, while higher doses could lead to cytotoxic effects.
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism into other biologically active compounds. Understanding these pathways is crucial for elucidating its pharmacological profile.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. It was found to activate specific signaling pathways that lead to programmed cell death.
- Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
- Antiviral Effects : Preliminary studies have shown promise in the antiviral activity of this compound against certain viruses, warranting further investigation into its therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| This compound | Contains propan-2-yl and prop-2-enyl groups | Anticancer, antimicrobial, antiviral |
| 2-Phenylbenzimidazole | Phenyl group instead of propan groups | Antimicrobial |
| 2-Methylbenzimidazole | Methyl group instead of propan groups | Limited biological activity |
| 2-Ethylbenzimidazole | Ethyl group instead of propan groups | Less potent than 2-Propan derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
